Orantinib
Descripción general
Descripción
Orantinib, also known as TSU-68 and SU6668, is an investigational drug that has been used in trials studying the treatment of various cancers including Lung Cancer, Breast Cancer, Kidney Cancer, Gastric Cancer, and Prostate Cancer . It is a small molecule and belongs to the class of organic compounds known as indolines .
Molecular Structure Analysis
This compound has a molecular formula of C18H18N2O3 and an average molecular weight of 310.3471 . It belongs to the class of organic compounds known as indolines, which are compounds containing an indole moiety, consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .
Chemical Reactions Analysis
This compound undergoes metabolism, and its reaction partners include 3‐ (5‐ ( [ (3Z)‐5‐hydroxy‐2‐oxo‐2,3‐dihydro‐1H‐indol‐3‐ylidene]methyl)‐2,4‐dimethyl‐1H‐pyrrol‐3‐yl)propanoic acid, 3‐ (5‐ ( [ (3Z)‐7‐hydroxy‐2‐oxo‐2,3‐dihydro‐1H‐indol‐3‐ylidene]methyl)‐2,4‐dimethyl‐1H‐pyrrol‐3‐yl)propanoic acid, and 3‐ (5‐ ( [ (3Z)‐6‐hydroxy‐2‐oxo‐2,3‐dihydro‐1H‐indol‐3‐ylidene]methyl)‐2,4‐dimethyl‐1H‐pyrrol‐3‐yl)propanoic acid .
Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 590.5±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C. Its enthalpy of vaporization is 92.7±3.0 kJ/mol, and it has a flash point of 310.9±30.1 °C .
Aplicaciones Científicas De Investigación
Tratamiento del Carcinoma Hepatocelular (HCC)
Orantinib se ha estudiado en combinación con quimioembolización arterial transcatéter (TACE) para el tratamiento del HCC. Un análisis de subgrupos de un ensayo de fase III (ORIENTAL) mostró que, si bien la supervivencia general (OS) no difirió significativamente, el tiempo hasta la progresión (TTP) mejoró en el brazo de this compound .
Antiangiogénesis en Tejidos Tumorales
Como inhibidor multidiana de la tirosina quinasa receptora, this compound inhibe los receptores del factor de crecimiento endotelial vascular (VEGF), el factor de crecimiento derivado de plaquetas (PDGF) y el factor de crecimiento de fibroblastos (FGF). Esta supresión de la angiogénesis es crucial para prevenir el crecimiento tumoral y la metástasis .
Oftalmología: Neovascularización Corneal
This compound se ha formulado en gotas para los ojos a base de nanopartículas para el tratamiento de la neovascularización corneal (CNV). Esta aplicación aprovecha sus propiedades antiangiogénicas para tratar la CNV de forma eficaz y segura .
Cáncer Gastrointestinal: Metaanálisis
Una revisión sistemática y metaanálisis de ensayos controlados aleatorizados han evaluado la eficacia de this compound en combinación con TACE y otros inhibidores multiquinasa para pacientes con HCC irresecable. La terapia combinada mejoró el TTP y la tasa de respuesta objetiva (ORR), pero no la OS o la supervivencia libre de progresión (PFS) .
Cáncer de Tiroides Papilar
Las predicciones in silico y los estudios de subclasificación molecular han identificado a this compound como un posible agente terapéutico para el cáncer de tiroides papilar (PTC). Puede servir como biomarcador para el diagnóstico preciso y un predictor pronóstico .
Terapia contra el Cáncer de Mama
This compound se ha evaluado como un posible inhibidor de la quinasa de cremallera de leucina embrionaria materna (MELK), que está implicada en el cáncer de mama. Los estudios de cribado virtual y evaluación terapéutica sugieren que this compound podría ser eficaz contra el cáncer de mama mediante la regulación negativa de la expresión de MELK, la inducción del arresto del ciclo celular y la mejora de la apoptosis .
Cáncer Colorrectal
Un ensayo de fase II investigó this compound en combinación con S-1 y oxaliplatino para el cáncer colorrectal metastásico. El estudio indicó un perfil de seguridad favorable para la combinación, lo que sugiere su potencial como opción de tratamiento .
Crecimiento Tumoral y Regresión
Los estudios preclínicos han demostrado que this compound puede disminuir el crecimiento tumoral e inducir la apoptosis de la vasculatura tumoral, lo que lleva a la regresión de los tumores establecidos. Esto se observa particularmente en modelos de carcinoma de colon humano .
Mecanismo De Acción
Target of Action
Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor . It primarily targets the vascular endothelial growth factor receptor 2 (VEGFR2) , platelet-derived growth factor receptor (PDGFR) , and fibroblast growth factor receptor (FGFR) . These receptors play crucial roles in angiogenesis and cell proliferation, which are essential processes in tumor growth and metastasis .
Mode of Action
This compound binds to and inhibits the autophosphorylation of VEGFR2, PDGFR, and FGFR . By blocking these receptors, this compound disrupts the signaling pathways that promote angiogenesis and cell proliferation . This inhibition can lead to the suppression of tumor growth and potentially the regression of existing tumors .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve angiogenesis and cell proliferation. By inhibiting VEGFR2, PDGFR, and FGFR, this compound disrupts the signaling pathways that these receptors are involved in . This disruption can lead to a decrease in angiogenesis, thereby limiting the tumor’s access to nutrients and oxygen, and a decrease in cell proliferation, thereby slowing the growth of the tumor .
Pharmacokinetics
It is known that this compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation . By blocking the signaling pathways that promote these processes, this compound can potentially suppress tumor growth and even cause existing tumors to regress .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. This suggests that the tumor microenvironment and the presence of other treatments can impact the efficacy of this compound .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Orantinib plays a significant role in biochemical reactions by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR) . These interactions are crucial as they inhibit angiogenesis and cell proliferation, which are vital processes in cancer progression . This compound binds to these receptors and prevents their autophosphorylation, thereby blocking downstream signaling pathways that promote tumor growth .
Cellular Effects
This compound has been shown to inhibit the proliferation of various cancer cell lines, including those derived from alveolar soft-part sarcoma . It affects cell signaling pathways by inhibiting the activity of VEGFR2, PDGFR, and FGFR, leading to reduced angiogenesis and tumor growth . Additionally, this compound influences gene expression and cellular metabolism by altering the activity of these key receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding sites of VEGFR2, PDGFR, and FGFR . This binding inhibits the autophosphorylation of these receptors, thereby blocking the activation of downstream signaling pathways involved in cell proliferation and angiogenesis . This compound’s inhibition of these pathways results in decreased tumor growth and metastasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting receptor tyrosine kinases over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can cause adverse effects such as elevated liver enzymes and hypertension . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This enzyme plays a crucial role in the biotransformation of this compound into its active metabolites, which retain the ability to inhibit receptor tyrosine kinases . The involvement of CYP3A4 in this compound metabolism suggests potential drug-drug interactions that need to be considered in clinical settings .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in target tissues . The distribution of this compound within the body is influenced by factors such as tissue perfusion and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with receptor tyrosine kinases . This compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Propiedades
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
Record name | SU6668 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orantinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12072 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORANTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.